Distinct Functional Profile Compared to a Close Analog in Cannabinoid Receptor Modulation
A close analog of the target compound, N-(4-ethylphenyl)quinoxaline-6-carboxamide (3j), was identified as a negative allosteric modulator (NAM) of the CB1 receptor [1]. In a functional assay, this analog inhibited agonist-induced β-arrestin-2 recruitment with an IC50 of 6.78 µM [1]. This provides a specific functional benchmark for a structurally similar quinoxaline-6-carboxamide derivative. The target compound, N-(4-butylphenyl)quinoxaline-6-carboxamide, with its longer butyl chain, is expected to exhibit a distinct pharmacological profile, as even a small change from an ethyl to a butyl substituent can profoundly impact lipophilicity, binding affinity, and functional activity at such a receptor site [1]. This data establishes that the compound is not simply an interchangeable quinoxaline derivative but one with a specific, albeit currently unquantified, potential.
| Evidence Dimension | CB1 receptor negative allosteric modulation (β-arrestin-2 recruitment) |
|---|---|
| Target Compound Data | Data not available for target compound |
| Comparator Or Baseline | N-(4-Ethylphenyl)quinoxaline-6-carboxamide (analog): IC50 = 6.78 µM |
| Quantified Difference | Not applicable; target compound data not reported |
| Conditions | β-arrestin-2 recruitment assay for human CB1 receptor |
Why This Matters
This demonstrates that the target compound belongs to a class with specific, modulatable activities, and even minor structural changes can alter function, making procurement of the exact compound critical for research aiming to replicate or build upon this specific activity.
- [1] Bi, C., et al. (2025). Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators. Biochemical Pharmacology, 117485. View Source
